![molecular formula C25H43N3O6 B1229299 [(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate CAS No. 41948-17-8](/img/structure/B1229299.png)

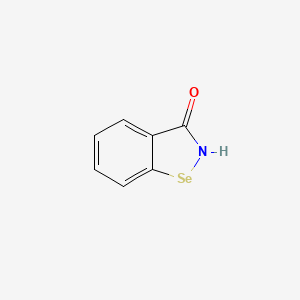

[(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

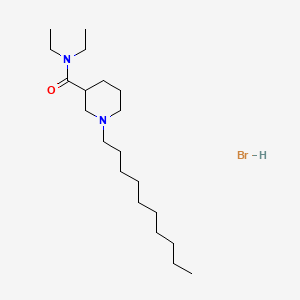

Cytosine arabinoside, commonly referred to as cytarabine, is a chemotherapy medication used primarily in the treatment of acute myeloid leukemia, acute lymphocytic leukemia, and chronic myelogenous leukemia . [(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate is a lipophilic prodrug of cytarabine, designed to improve the pharmacokinetic properties and enhance the delivery of the active drug to target tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cytosine arabinoside palmitate involves the esterification of cytosine arabinoside with palmitic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of cytosine arabinoside palmitate follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratio of reactants. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond in cytosine arabinoside palmitate can be hydrolyzed to release the active drug, cytosine arabinoside, and palmitic acid.

Oxidation and Reduction: While the primary reactions involve hydrolysis, cytosine arabinoside itself can undergo oxidation and reduction reactions, particularly in metabolic pathways.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bond. Enzymatic hydrolysis can also occur in biological systems.

Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products Formed

The major products formed from the hydrolysis of cytosine arabinoside palmitate are cytosine arabinoside and palmitic acid .

Scientific Research Applications

[(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate has several scientific research applications:

Mechanism of Action

[(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate exerts its effects through the release of cytosine arabinoside upon hydrolysis. Cytosine arabinoside is incorporated into DNA during the S-phase of the cell cycle, leading to the inhibition of DNA synthesis and cell proliferation. The active triphosphate form of cytosine arabinoside inhibits DNA polymerase and induces DNA damage, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Cytosine arabinoside (Cytarabine): The parent compound, used extensively in chemotherapy.

Fludarabine: Another nucleoside analog used in the treatment of hematological malignancies.

Vidarabine: An antiviral nucleoside analog with a similar structure.

Uniqueness

[(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate is unique due to its lipophilic nature, which enhances its ability to cross cell membranes and improve drug delivery. This property distinguishes it from other nucleoside analogs that may have limited bioavailability and require different delivery mechanisms .

Properties

CAS No. |

41948-17-8 |

|---|---|

Molecular Formula |

C25H43N3O6 |

Molecular Weight |

481.6 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate |

InChI |

InChI=1S/C25H43N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(30)34-23-22(31)19(18-29)33-24(23)28-17-16-20(26)27-25(28)32/h16-17,19,22-24,29,31H,2-15,18H2,1H3,(H2,26,27,32)/t19-,22-,23+,24-/m1/s1 |

InChI Key |

SOEXTZFBOWJCAE-OUJCMCIWSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |

Key on ui other cas no. |

41948-17-8 |

Synonyms |

cytosine arabinoside palmitate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1229217.png)

![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]acetamide](/img/structure/B1229220.png)

![4-Methyl-7-[[4-[[4-(4-nitrophenyl)-1-piperazinyl]-oxomethyl]phenyl]methoxy]-1-benzopyran-2-one](/img/structure/B1229222.png)

![2-[[(4-Ethylphenyl)-oxomethyl]amino]-4-(methylthio)butanoic acid methyl ester](/img/structure/B1229223.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide](/img/structure/B1229224.png)